Cas no 119798-08-2 (tetra-Boc-spermine-5-carboxylic Acid)

Tetra-Boc-spermine-5-carboxylic Acid is a protected derivative of spermine, featuring four tert-butoxycarbonyl (Boc) groups and a carboxylic acid functionality. This compound is widely utilized in organic synthesis and peptide chemistry as a versatile building block, offering controlled reactivity due to its Boc-protected amine groups. The carboxylic acid moiety enables further functionalization, facilitating conjugation or coupling reactions. Its stability under standard handling conditions and compatibility with orthogonal deprotection strategies make it valuable for constructing polyamine-based scaffolds. The compound is particularly useful in medicinal chemistry and materials science, where precise control over polyamine incorporation is required. High purity and well-defined protection ensure reproducibility in synthetic applications.
tetra-Boc-spermine-5-carboxylic Acid structure
119798-08-2 structure
Product Name:tetra-Boc-spermine-5-carboxylic Acid
CAS No:119798-08-2
MF:C31H58N4O10
MW:646.813029766083
MDL:MFCD06656442
CID:136844
PubChem ID:2756004
Update Time:2025-10-28

tetra-Boc-spermine-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 3,20-Dioxa-5,9,14,18-tetraazadocosane-9,10,14-tricarboxylicacid, 2,2,21,21-tetramethyl-4,19-dioxo-, 9,14-bis(1,1-dimethylethyl) ester,(10S)-
    • (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid
    • 3,20-Dioxa-5,9,14,18-tetraazadocosane-9,10,14-tricarboxylicacid, 2,2,21,21-tetramethyl-4,19-di...
    • BOC4-SPER-CO2H
    • Spermine(BBBB-CO2H) (S)
    • TETRA-BOC-SPERMINE-5-CARBOXYLIC ACID,
    • tetra-Boc-carboxy spermine
    • N-ALPHA-N-DELTA-BIS-BOC-N-ALPHA-N-DELTA-BIS(3-BOC-AMINOPROPYL)-L-ORNITHINE
    • BS-20001
    • 3,20-Dioxa-5,9,14,18-tetraazadocosane-9,10,14-tricarboxylicacid,2,2,21,21-tetramethyl-4,19-dioxo-,9,14-bis(1,1-dimethylethyl)ester,(10S)-
    • SCHEMBL7256993
    • F78570
    • DTXSID80373188
    • AKOS027250957
    • (S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoicacid
    • 119798-08-2
    • MFCD06656442
    • tetra-Boc-spermine-5-carboxylic acid
    • (2S)-2,5-bis({[(tert-butoxy)carbonyl](3-{[(tert-butoxy)carbonyl]amino}propyl)amino})pentanoic acid
    • (S)-2,5-bis((tert-Butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid
    • tetra-Boc-spermine-5-carboxylic Acid
    • MDL: MFCD06656442
    • Inchi: 1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/t22-/m0/s1
    • InChI Key: HSPKBBVFWXCYJN-QFIPXVFZSA-N
    • SMILES: O(C(C)(C)C)C(N(CCCNC(=O)OC(C)(C)C)[C@H](C(=O)O)CCCN(C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 646.41500
  • Monoisotopic Mass: 646.41529406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 22
  • Complexity: 975
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 173Ų

Experimental Properties

  • Melting Point: 67 - 70°C
  • Solubility: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
  • PSA: 173.04000
  • LogP: 6.30540

tetra-Boc-spermine-5-carboxylic Acid Security Information

tetra-Boc-spermine-5-carboxylic Acid Pricemore >>

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tetra-Boc-spermine-5-carboxylic Acid Production Method

Additional information on tetra-Boc-spermine-5-carboxylic Acid

Introduction to Tetra-Boc-spermine-5-carboxylic Acid (CAS No. 119798-08-2)

Tetra-Boc-spermine-5-carboxylic Acid, with the chemical identifier CAS No. 119798-08-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its complex structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the development of therapeutic agents targeting neurological and metabolic disorders.

The molecular structure of Tetra-Boc-spermine-5-carboxylic Acid consists of a spermine backbone, which is a polyamine derivative, modified with Boc (tert-butoxycarbonyl) protecting groups. This modification enhances the stability of the compound during synthetic processes, allowing for more controlled and efficient reactions in drug development. The presence of the carboxylic acid group at the 5-position further extends its utility as a versatile building block in medicinal chemistry.

In recent years, Tetra-Boc-spermine-5-carboxylic Acid has been extensively studied for its potential applications in the treatment of neurodegenerative diseases. Polyamines, such as spermine, are naturally occurring cations that play essential roles in cellular processes, including DNA replication, gene expression, and osmolyte balance. Dysregulation of polyamine levels has been implicated in various pathological conditions, making them attractive targets for therapeutic intervention.

One of the most promising areas of research involving Tetra-Boc-spermine-5-carboxylic Acid is its use as a precursor in the synthesis of polyamine analogs. These analogs have shown significant promise in preclinical studies as potential treatments for Alzheimer's disease and other neurodegenerative disorders. The Boc-protected groups on the spermine backbone allow for selective deprotection under specific reaction conditions, enabling the introduction of various functional groups at different positions along the polyamine chain.

Moreover, Tetra-Boc-spermine-5-carboxylic Acid has found applications in the development of novel anticancer agents. Polyamine analogs have demonstrated efficacy in inhibiting tumor growth by disrupting polyamine homeostasis in cancer cells. The structural flexibility of Tetra-Boc-spermine-5-carboxylic Acid allows chemists to design molecules with enhanced binding affinity to specific biological targets, thereby improving their therapeutic potential.

Recent advancements in synthetic chemistry have further expanded the utility of Tetra-Boc-spermine-5-carboxylic Acid. New methodologies have been developed to efficiently incorporate this compound into complex molecular architectures, enabling the rapid discovery of novel bioactive entities. These techniques have been instrumental in accelerating drug discovery pipelines and bringing new therapeutic options to patients more quickly.

The role of Tetra-Boc-spermine-5-carboxylic Acid in drug development is not limited to neurological and oncological applications. It has also been explored in the treatment of metabolic disorders, such as diabetes and obesity. Polyamine analogs have shown potential in modulating insulin sensitivity and lipid metabolism, offering new avenues for therapeutic intervention.

In conclusion, Tetra-Boc-spermine-5-carboxylic Acid (CAS No. 119798-08-2) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules targeting a wide range of diseases. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further.

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